molecular formula C6H6Cl3NO B8707255 but-2-ynyl 2,2,2-trichloroacetimidate CAS No. 59402-95-8

but-2-ynyl 2,2,2-trichloroacetimidate

Cat. No.: B8707255
CAS No.: 59402-95-8
M. Wt: 214.5 g/mol
InChI Key: WRFLZBDEDUXQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

but-2-ynyl 2,2,2-trichloroacetimidate is a chemical compound with the molecular formula C6H10Cl3NO. It is known for its applications in organic synthesis, particularly in the preparation of esters and ethers. This compound is characterized by its high reactivity and ability to form stable intermediates, making it valuable in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of but-2-ynyl 2,2,2-trichloroacetimidate typically involves the reaction of but-2-yn-1-ol with 2,2,2-trichloroethanimidoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve low temperatures to prevent decomposition of the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: but-2-ynyl 2,2,2-trichloroacetimidate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

but-2-ynyl 2,2,2-trichloroacetimidate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of esters and ethers.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of but-2-ynyl 2,2,2-trichloroacetimidate involves the formation of a reactive intermediate that can undergo various chemical transformations. The trichloroethanimidate group acts as an electrophile, facilitating nucleophilic attack by other molecules. This reactivity is harnessed in synthetic chemistry to form new bonds and create complex molecules .

Comparison with Similar Compounds

  • tert-Butyl 2,2,2-trichloroacetimidate
  • Butyltrichloroacetimidate
  • 2,2,2-Trichloroacetimidic acid tert-butyl ester

Comparison: but-2-ynyl 2,2,2-trichloroacetimidate is unique due to its alkyne group, which imparts additional reactivity compared to similar compounds. This makes it particularly useful in reactions requiring the formation of carbon-carbon bonds. The presence of the trichloroethanimidate group also enhances its electrophilic properties, making it a versatile reagent in organic synthesis .

Properties

CAS No.

59402-95-8

Molecular Formula

C6H6Cl3NO

Molecular Weight

214.5 g/mol

IUPAC Name

but-2-ynyl 2,2,2-trichloroethanimidate

InChI

InChI=1S/C6H6Cl3NO/c1-2-3-4-11-5(10)6(7,8)9/h10H,4H2,1H3

InChI Key

WRFLZBDEDUXQMV-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC(=N)C(Cl)(Cl)Cl

Origin of Product

United States

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